

In-Depth NMR Analysis of 2-Aminonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminonicotinaldehyde

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This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **2-aminonicotinaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral properties, standardized experimental protocols for data acquisition, and a logical workflow for NMR data interpretation.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the quantitative ^1H and ^{13}C NMR data for **2-aminonicotinaldehyde**, recorded in deuterated dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Data for 2-Aminonicotinaldehyde (425 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
9.65	Singlet	-	1H	Aldehyde proton (-CHO)
8.83	Doublet	9.14	1H	Pyridine ring proton
8.35	Doublet	9.18	1H	Pyridine ring proton
7.79-7.91	Multiplet	-	1H	Pyridine ring proton
7.45	Singlet	-	2H	Amine protons (-NH ₂)

Table 2: ¹³C NMR Data for 2-Aminonicotinaldehyde (DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
192.75	Aldehyde carbon (C=O)
189.11	Pyridine ring carbon
157.60	Pyridine ring carbon
148.16	Pyridine ring carbon
143.03	Pyridine ring carbon
113.67	Pyridine ring carbon
111.41	Pyridine ring carbon

Note: The specific assignment of each pyridine ring carbon requires further 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

The following is a standard protocol for the acquisition of ^1H and ^{13}C NMR spectra of **2-aminonicotinaldehyde**.

I. Sample Preparation

- Weighing: Accurately weigh approximately 10-15 mg of **2-aminonicotinaldehyde**.
- Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Tuning and Matching: Tune and match the probe for both ^1H and ^{13}C frequencies.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d_6 and shim the magnetic field to achieve optimal homogeneity.

III. ^1H NMR Data Acquisition

- Pulse Program: A standard single-pulse experiment.
- Spectral Width: Approximately 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.

IV. ^{13}C NMR Data Acquisition

- Pulse Program: A standard proton-decoupled single-pulse experiment.

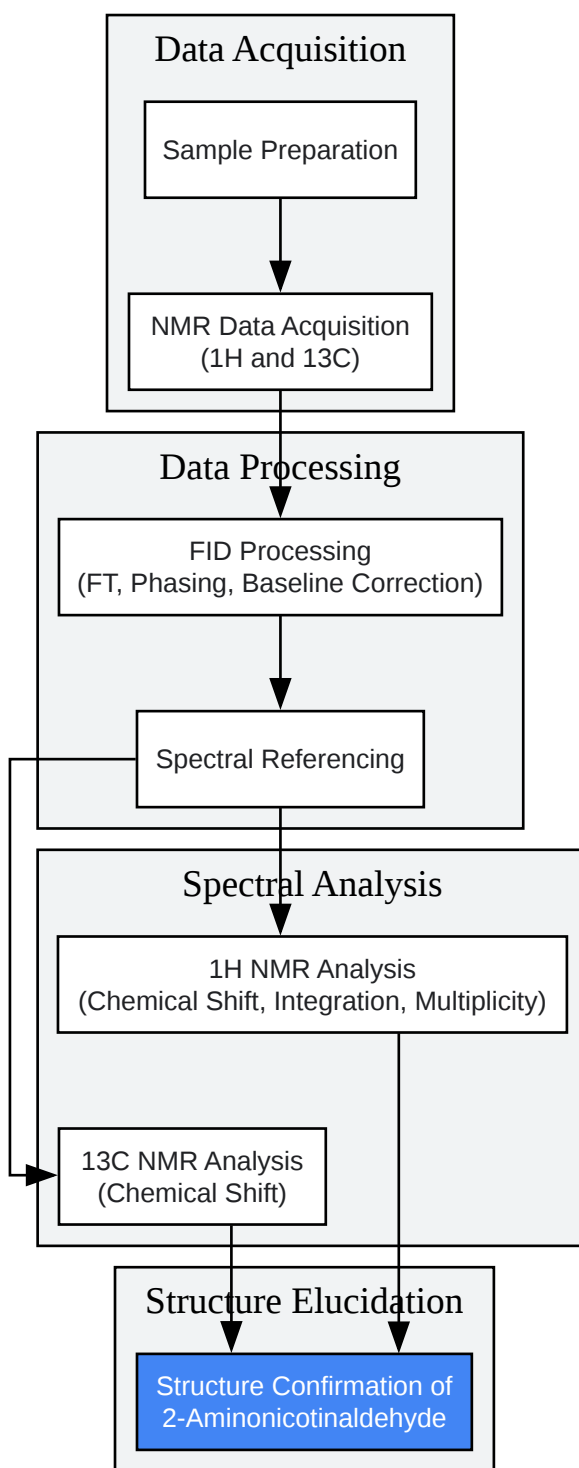
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.

V. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.
- Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for **2-aminonicotinaldehyde**.



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Caption: Logical workflow for NMR data analysis.

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